molecular formula C7H5BrN2S B12974186 4-Bromo-7-methylthieno[3,2-d]pyrimidine

4-Bromo-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B12974186
M. Wt: 229.10 g/mol
InChI Key: ZEKZDSQGCSWZHI-UHFFFAOYSA-N
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Description

4-Bromo-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a bromine atom at position 4 and a methyl group at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases. The bromine substituent enhances electrophilicity, facilitating cross-coupling reactions for further derivatization, while the methyl group may improve metabolic stability and lipophilicity .

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

4-bromo-7-methylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H5BrN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3

InChI Key

ZEKZDSQGCSWZHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=CN=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with bromoacetyl bromide, followed by cyclization with formamidine acetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-Bromo-7-methylthieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and proteins involved in cellular signaling, leading to the modulation of various biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell growth and differentiation . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Thieno[3,2-d]pyrimidine derivatives vary in substituent patterns, which critically influence their biological activity and physicochemical properties. Below is a comparative analysis:

Compound Substituents Key Properties Biological Activity
4-Bromo-7-methylthieno[3,2-d]pyrimidine Br (C4), CH₃ (C7) Electrophilic C4 position for Suzuki coupling; moderate lipophilicity Limited direct data; inferred kinase inhibition
IC-6 () Methoxy (ortho to amino on aryl) Enhanced ALK inhibition (IC₅₀ < 10 nM for EML4-ALK mutants) Potent against G1202R ALK mutants
7-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-one () Br (aryl), ketone (C4) Reduced electrophilicity at C4; increased polarity (molar mass 307.17 g/mol) Unreported; likely scaffold for kinase inhibitors

Key Observations :

  • Substituent Position : Bromine at C4 (as in the target compound) enables versatile functionalization, whereas ketone groups (e.g., in ) limit reactivity .
  • Biological Activity: Methoxy groups ortho to amino substituents (e.g., IC-6) significantly enhance ALK inhibition compared to alkyl groups like methyl .
Pyrrolo[2,3-d]pyrimidine Analogues

Pyrrolo[2,3-d]pyrimidines, though structurally distinct (nitrogen vs. sulfur in the fused ring), share applications in kinase inhibition:

Compound Substituents Synthetic Yield Key Features
N4-(3-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine () Br (aryl), NH₂ (C4) 81% High solubility due to amino group; used in SAR studies
5-Bromo-4-chloro-7-ethyl-pyrrolo[2,3-d]pyrimidine () Br (C5), Cl (C4), Et (C7) Not reported Dual halogenation for sequential functionalization

Key Observations :

  • Synthesis : Both scaffolds utilize Pd-catalyzed cross-coupling (e.g., Suzuki reactions), but pyrrolo derivatives often require stricter conditions due to lower electrophilicity .
Kinase Inhibition Profiles
  • Thieno[3,2-d]pyrimidines: Compounds like IC-6 and IC-14 () exhibit nanomolar IC₅₀ values against ALK mutants (e.g., G1202R), attributed to methoxy groups optimizing hydrophobic interactions .
  • Pyrrolo[2,3-d]pyrimidines : Compound ⅡB-2 () shows IC₅₀ = 5 nM against EML4-ALK, highlighting the role of sulfone and methoxy substituents in enhancing potency .

Biological Activity

4-Bromo-7-methylthieno[3,2-d]pyrimidine is a halogenated derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects against cancer cells, antimicrobial properties, and potential mechanisms of action.

Antiproliferative Activity

Recent studies have highlighted the significant antiproliferative activity of halogenated thieno[3,2-d]pyrimidines. In vitro evaluations demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound was tested against leukemia L1210 cells and other cancer types.
  • Mechanism of Action : The compound induces apoptosis in cancer cells without requiring cell cycle arrest. This was evidenced by assays showing increased Annexin V positivity, indicating early apoptosis in treated cells .
  • Structure-Activity Relationship : The presence of the bromine atom at the 4-position is crucial for maintaining cytotoxic activity. Substitutions at this position significantly reduce efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated selective antimicrobial activity against certain pathogens.

Notable Observations:

  • Fungal Activity : The compound showed selective inhibition against Cryptococcus neoformans, a significant fungal pathogen .
  • Bacterial Inhibition : Its potential against bacterial strains remains to be fully explored but initial screenings indicate some degree of activity.

Table 1: Biological Activity Summary of this compound

Activity TypeTarget OrganismsIC50 (µM)Mechanism of Action
AntiproliferativeL1210 (Leukemia)5.4Induction of apoptosis
AntifungalCryptococcus neoformansTBDSelective inhibition
AntibacterialVarious strainsTBDPreliminary screening needed

Case Studies

Several case studies have been conducted to further elucidate the biological activities of thieno[3,2-d]pyrimidines and their derivatives. These studies often focus on structure-activity relationships and the impact of specific functional groups on biological efficacy.

  • Case Study on Apoptosis Induction : A study demonstrated that treatment with this compound resulted in a significant percentage (approximately 60%) of L1210 cells undergoing early apoptosis within 48 hours of exposure .
  • Comparative Analysis with Other Derivatives : Research comparing various thieno[3,2-d]pyrimidine derivatives revealed that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .

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